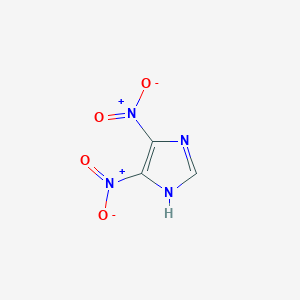
6-Chloro-2-ethyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-ethyl-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. It is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-ethyl-1,3-benzothiazole is not fully understood. However, it is believed to exhibit its antimicrobial properties by inhibiting the growth of bacterial and fungal cells. It has also been found to induce apoptosis in cancer cells, which leads to their death.
Efectos Bioquímicos Y Fisiológicos
6-Chloro-2-ethyl-1,3-benzothiazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to induce oxidative stress in cells, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Chloro-2-ethyl-1,3-benzothiazole in lab experiments is its potential as a starting material for the synthesis of various organic compounds. It is also relatively easy to synthesize. However, one of the limitations is its potential toxicity, which can pose a risk to researchers.
Direcciones Futuras
There are several future directions for the study of 6-Chloro-2-ethyl-1,3-benzothiazole. One direction is to explore its potential as an anti-inflammatory agent. Another direction is to study its potential as an anticancer agent. Additionally, further research can be conducted to better understand its mechanism of action and potential applications in material science.
In conclusion, 6-Chloro-2-ethyl-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.
Métodos De Síntesis
The synthesis of 6-Chloro-2-ethyl-1,3-benzothiazole can be achieved through various methods. One of the most common methods is the reaction between 2-ethylbenzenamine and carbon disulfide in the presence of sodium hydroxide and chloroform. The reaction yields 6-Chloro-2-ethyl-1,3-benzothiazole as the final product. Another method involves the reaction between 2-ethylthioaniline and sulfur in the presence of a catalyst.
Aplicaciones Científicas De Investigación
6-Chloro-2-ethyl-1,3-benzothiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential as an anti-inflammatory agent. In the field of material science, 6-Chloro-2-ethyl-1,3-benzothiazole has been used as a starting material for the synthesis of various organic compounds.
Propiedades
Número CAS |
17142-83-5 |
|---|---|
Nombre del producto |
6-Chloro-2-ethyl-1,3-benzothiazole |
Fórmula molecular |
C9H8ClNS |
Peso molecular |
197.69 g/mol |
Nombre IUPAC |
6-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3 |
Clave InChI |
JVCOJGPZLXNDBU-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=C(C=C2)Cl |
SMILES canónico |
CCC1=NC2=C(S1)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)